3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea
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Overview
Description
3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea is an organic compound that belongs to the class of sulfonylureas. This compound is characterized by the presence of a sulfonyl group attached to a urea moiety, with additional phenyl and isopropyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenyl-1-(propan-2-yl)urea. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonylurea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The sulfonylurea moiety can interact with proteins and enzymes, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-methylbenzenesulfonylurea
- 1-phenyl-1-(propan-2-yl)urea
- 4-methylbenzenesulfonamide
Uniqueness
3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea is unique due to the combination of its sulfonyl and urea groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-phenyl-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)19(15-7-5-4-6-8-15)17(20)18-23(21,22)16-11-9-14(3)10-12-16/h4-13H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGHMGJFTJZKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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